molecular formula C15H11O5+ B1210327 Pelargonidin CAS No. 7690-51-9

Pelargonidin

Cat. No. B1210327
CAS RN: 7690-51-9
M. Wt: 271.24 g/mol
InChI Key: XVFMGWDSJLBXDZ-UHFFFAOYSA-O
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Description

Pelargonidin is an anthocyanidin, a type of plant pigment that produces a characteristic orange color used in food and industrial dyes . It is found in red geraniums, berries such as ripe raspberries, strawberries, and blueberries . It is also associated with strawberries, although it is present in all berries .


Synthesis Analysis

A synthetic pelargonidin was synthesized by the methylation of the pelargonidin . In many plant systems, Pelargonidin can be added to a glucose molecule to form Pelargonidin 3-glucoside .


Molecular Structure Analysis

Pelargonidin and pelargonidin-3-O-glucoside were studied for their structural properties using quantum chemical calculations based on density functional theory . The results confirmed that the parent compound and its glycosylated derivative acted as good electron donors .


Chemical Reactions Analysis

Pelargonidin’s degree of chemical reactions such as hydroxylation, substitutions, polymerization, and conjugations determines its specific chemical properties . Pelargonidin can be added to a glucose molecule to form Pelargonidin 3-glucoside .


Physical And Chemical Properties Analysis

Pelargonidin belongs to the subclass of water-soluble flavonoids which constitute a very large group of plant secondary metabolites . The degree of chemical reactions such as hydroxylation, substitutions, polymerization, and conjugations determines its specific chemical properties .

Scientific Research Applications

Anti-Inflammatory Effects

  • Suppressive Effects on Inflammatory Responses : Pelargonidin inhibits lipopolysaccharide (LPS)-induced inflammatory responses in human endothelial cells and mice. This includes reduced expression of cell adhesion molecules and leukocyte migration, suggesting its potential as a therapy for vascular inflammatory diseases (Lee et al., 2019).

Anticoagulant and Antiplatelet Activities

  • Effects on Blood Coagulation : Pelargonidin exhibits antithrombotic activity by prolonging clotting times, inhibiting thrombin and factor Xa activities, and reducing platelet aggregation. This indicates its potential benefits in preventing thrombus formation (Ku et al., 2016).

Renal Protective Effects

  • Protection Against Renal Injury : In a mouse model of sepsis, Pelargonidin modulates renal functional damage and enhances the antioxidant defense system in kidney tissues. This suggests its protective role against sepsis-triggered renal injury (Lee & Bae, 2019).

Anticancer Activities

  • Apoptosis Induction in Cancer Cells : Pelargonidin induces apoptosis and cell cycle arrest in human colorectal cancer cells, suggesting its potential as a therapeutic option in the management of colon adenocarcinoma (Natesan et al., 2016).

Hepatic Protection

  • Effects on Hepatic Failure : Pelargonidin counters liver failure induced by lipopolysaccharide in mice, suggesting its use in treating liver diseases (Lee et al., 2018).

Antioxidant and Antimutagenic Effects

  • Inhibition of Cellular Transformation : Pelargonidin has shown potential in reducing cellular transformation in mouse skin cells, suggesting its application in cancer prevention (Li et al., 2019).

Nanoencapsulation for Enhanced Bioavailability

  • Mitochondrial Protection in Hyperglycemic Cells : Nanoencapsulated Pelargonidin protects hyperglycemic cells against mitochondrial dysfunction, implying its use in diabetic conditions (Samadder et al., 2017).

Anti-Obesity Potential

  • Inhibition of Adipogenesis : Pelargonidin suppresses adipogenesis in cells, indicating its anti-obesity potential (Guo et al., 2020).

Cardiovascular Protection

  • Inhibition of Aortic Smooth Muscle Cell Proliferation : Pelargonidin attenuates aortic smooth muscle cell proliferation and migration, suggesting its preventive effects against atherosclerosis (Son et al., 2014).

Modulation of Inflammation and Metabolic Dysfunctions

  • Regulation via Aryl Hydrocarbon Receptor : Pelargonidins exert counter-regulatory effects in inflammation and metabolic dysfunctions through the aryl hydrocarbon receptor pathway (Biagioli et al., 2019).

Glycemic Control

  • Impact on Hyperglycemia and Oxidative Damage : Pelargonidin ameliorates hyperglycemia and oxidative damage in diabetic rats, implicating its role in managing diabetes-related complications (Roy et al., 2008).

Use as a pH Indicator

  • Substitute for Synthetic pH Indicators : Extracted from radishes, Pelargonidin serves as a natural pH indicator, offering an alternative to synthetic indicators (Martínez & Ventura, 2016).

Molecular Modeling Insights

  • Exploration in Cell Cycle Regulation : Molecular modeling studies provide insights into Pelargonidin's action on cell cycle regulators and DNA methylation mechanisms, supporting its use in cancer treatment (Karthi et al., 2017).

Embryonic Development Studies

  • Impact on Zebrafish Embryos : Pelargonidin influences phenotypic changes in zebrafish embryos, indicating its potential in exploring anti-angiogenic properties (Kundap et al., 2016).

Antigenotoxic Effects

  • Protection Against Genotoxic Stress : Pelargonidin reduces genotoxic stress in mice induced by various carcinogens, highlighting its protective role against DNA damage (Khandelwal & Abraham, 2014).

Vascular Function

  • Effects on Vascular Contractility : Pelargonidin directly affects vascular smooth muscles and inhibits various agonist-dependent vascular contractions, indicating its role in vascular function (Min et al., 2018).

Future Directions

Pelargonidin has been reported to possess various biological activities, such as antioxidant, anti-inflammatory, antithrombotic, and antidiabetic . Therefore, future research could focus on these areas to further understand the benefits of Pelargonidin in human health and its biotransformation .

properties

IUPAC Name

2-(4-hydroxyphenyl)chromenylium-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-7H,(H3-,16,17,18,19)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFMGWDSJLBXDZ-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11O5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

134-04-3 (chloride)
Record name Pelargonidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007690519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40861793
Record name Pelargonidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pelargonidin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003263
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Pelargonidin

CAS RN

7690-51-9
Record name Pelargonidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7690-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pelargonidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007690519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pelargonidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pelargonidin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003263
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

> 350 °C
Record name Pelargonidin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003263
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30,800
Citations
Y Noda, T Kaneyuki, A Mori… - Journal of agricultural and …, 2002 - ACS Publications
… (delphinidin, cyanidin, and pelargonidin) were evaluated. Free … The ID 50 values of delphinidin, cyanidin, and pelargonidin … The ID 50 values of delphinidin, cyanidin, and pelargonidin …
Number of citations: 818 pubs.acs.org
W Mullen, CA Edwards, M Serafini… - Journal of agricultural …, 2008 - ACS Publications
… principally as metabolites, pelargonidin glucuronides and a pelargonidin sulfate, together … its aglycone, pelargonidin. The major component was one of the pelargonidin glucuronides, …
Number of citations: 220 pubs.acs.org
M Abd El Mohsen, J Marks, G Kuhnle… - British Journal of …, 2006 - cambridge.org
… of various circulating pelargonidin metabolites, and … pelargonidin is absorbed and present in plasma following oral gavage to rats. In addition, the main structurally related pelargonidin …
Number of citations: 207 www.cambridge.org
X Wu, HE Pittman III, RL Prior - The Journal of nutrition, 2004 - academic.oup.com
… excreted as a pelargonidin monoglucuronide. The ratio of excretion of Pg-3-glc to pelargonidin … (24) and our results, it is interesting to see potential differences in pelargonidin compared …
Number of citations: 128 academic.oup.com
W Li, M Gu, P Gong, J Wang, Y Hu, Y Hu, X Tan, J Wei… - Lwt, 2021 - Elsevier
… of pelargonidin, pelargonidin-3-O-glucoside, pelargonidin-3-O-rutinoside, and pelargonidin-3,… The findings establish that glycosidesation can enhance the stability of pelargonidin, while …
Number of citations: 16 www.sciencedirect.com
GA Garzón, RE Wrolstad - Food chemistry, 2001 - Elsevier
The stability of pelargonidin 3-glucoside, pelargonidin 3-sophoroside and pelargonidin 3-… profile showed hydrolysis of pelargonidin 3-sophoroside to pelargonidin 3-glucoside and …
Number of citations: 109 www.sciencedirect.com
H Li, C Zhang, Z Deng, B Zhang… - Journal of Food …, 2022 - Wiley Online Library
… mechanism of delphinidin/pelargonidin in scavenging free radicals through the analysis of the geometric configuration of delphinidin/pelargonidin and the theoretical calculation of the …
Number of citations: 5 onlinelibrary.wiley.com
SK Ku, EK Yoon, W Lee, S Kwon, T Lee… - Archives of pharmacal …, 2016 - Springer
… However, the possible roles of pelargonidin as an … of pelargonidin and its glucoside-conjugated form, pelargonidin-3-… Furthermore, the effects of pelargonidin on the fibrin polymerization…
Number of citations: 41 link.springer.com
GA Garzon, RE Wrolstad - Journal of food science, 2002 - Wiley Online Library
Strawberries were processed into juice (8 Brix) and concentrate (65 Brix) and different lots were fortified with pelargonidin 3‐glucoside, pelargonidin 3‐sophoroside, and acylated …
Number of citations: 309 ift.onlinelibrary.wiley.com
L Estévez, RA Mosquera - The Journal of Physical Chemistry A, 2007 - ACS Publications
… , and anion forms of pelargonidin, comprising the diverse … and quinonoidal forms of pelargonidin are completely planar in … The most stable tautomer of quinonoidal pelargonidin is …
Number of citations: 30 pubs.acs.org

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